Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI)
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Overview
Description
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:
Condensation Reaction: 3-amino-5-methylisoxazole is condensed with diethyl malonate in ethanol under reflux conditions to form ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate.
Hydrazine Hydrate Treatment: The ester is then treated with excess hydrazine hydrate in ethanol to yield 3-hydrazinyl-N-(5-methyl-3-isoxazolyl)-3-oxopropanamide.
Aromatic Aldehyde Condensation: The hydrazide is condensed with aromatic aldehydes in methanol to produce (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides.
Oxidative Cyclization: Finally, the compounds undergo oxidative cyclization with chloramine-T in ethanol to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its biological activities.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Biological Studies: It is used in research to study its effects on biological systems and its mechanism of action.
Mechanism of Action
The mechanism of action of Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-3-isoxazolyl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides
- N-(5-methyl-3-isoxazolyl)-3-(phenylsulfonyl)propanamide
- 3-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Uniqueness
Propanamide, N-(5-methyl-3-isoxazolyl)-(9CI) is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its isoxazole ring and propanamide moiety contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
551909-22-9 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
VRJWVNPGPFJWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
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